molecular formula C12H12ClNO3 B3319283 4,5-Dihydro-N-(4-Chloro-2-hydroxyphenyl)-2-methyl-3-furancarboxamide CAS No. 1092352-93-6

4,5-Dihydro-N-(4-Chloro-2-hydroxyphenyl)-2-methyl-3-furancarboxamide

Cat. No.: B3319283
CAS No.: 1092352-93-6
M. Wt: 253.68 g/mol
InChI Key: RLWDSAALCARDQO-UHFFFAOYSA-N
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Description

4,5-Dihydro-N-(4-Chloro-2-hydroxyphenyl)-2-methyl-3-furancarboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a chloro-substituted phenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-N-(4-Chloro-2-hydroxyphenyl)-2-methyl-3-furancarboxamide typically involves multiple steps, starting with the formation of the furan ring. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The chloro-substituted phenyl group can be introduced through halogenation reactions, while the carboxamide group is often formed through amidation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The furan ring can be oxidized to produce furan-2-carboxylic acid derivatives.

  • Reduction: Reduction of the carboxamide group can yield the corresponding amine.

  • Substitution: Substitution at the chloro-substituted phenyl group can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological potential of this compound is significant, as it can interact with various biological targets. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties.

Medicine: In the medical field, this compound may be explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism by which 4,5-Dihydro-N-(4-Chloro-2-hydroxyphenyl)-2-methyl-3-furancarboxamide exerts its effects involves its interaction with specific molecular targets. The chloro-substituted phenyl group and the carboxamide group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 4,5-Dihydro-N-(2-hydroxyphenyl)-2-methyl-3-furancarboxamide: This compound is similar but lacks the chloro-substituted phenyl group.

  • 4,5-Dihydro-N-(4-methoxy-2-hydroxyphenyl)-2-methyl-3-furancarboxamide: This compound has a methoxy group instead of a chloro group on the phenyl ring.

Uniqueness: The presence of the chloro-substituted phenyl group in 4,5-Dihydro-N-(4-Chloro-2-hydroxyphenyl)-2-methyl-3-furancarboxamide gives it unique chemical and biological properties compared to its analogs. This chloro group can influence the compound's reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-(4-chloro-2-hydroxyphenyl)-5-methyl-2,3-dihydrofuran-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-7-9(4-5-17-7)12(16)14-10-3-2-8(13)6-11(10)15/h2-3,6,15H,4-5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWDSAALCARDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCO1)C(=O)NC2=C(C=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704466
Record name N-(4-Chloro-2-hydroxyphenyl)-2-methyl-4,5-dihydrofuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092352-93-6
Record name N-(4-Chloro-2-hydroxyphenyl)-4,5-dihydro-2-methyl-3-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092352-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chloro-2-hydroxyphenyl)-2-methyl-4,5-dihydrofuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydro-N-(4-Chloro-2-hydroxyphenyl)-2-methyl-3-furancarboxamide
Reactant of Route 2
4,5-Dihydro-N-(4-Chloro-2-hydroxyphenyl)-2-methyl-3-furancarboxamide
Reactant of Route 3
4,5-Dihydro-N-(4-Chloro-2-hydroxyphenyl)-2-methyl-3-furancarboxamide
Reactant of Route 4
Reactant of Route 4
4,5-Dihydro-N-(4-Chloro-2-hydroxyphenyl)-2-methyl-3-furancarboxamide
Reactant of Route 5
4,5-Dihydro-N-(4-Chloro-2-hydroxyphenyl)-2-methyl-3-furancarboxamide
Reactant of Route 6
4,5-Dihydro-N-(4-Chloro-2-hydroxyphenyl)-2-methyl-3-furancarboxamide

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